2-((1S,2R)-2-Aminocyclopropyl)benzonitrile
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Overview
Description
2-((1S,2R)-2-Aminocyclopropyl)benzonitrile is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a cyclopropyl ring substituted with an amino group and a benzonitrile moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1S,2R)-2-Aminocyclopropyl)benzonitrile typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbenes .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions under controlled conditions to ensure high yield and purity. The use of chiral catalysts and enantioselective synthesis techniques is crucial to obtain the desired stereoisomer, this compound, with high enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
2-((1S,2R)-2-Aminocyclopropyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-((1S,2R)-2-Aminocyclopropyl)benzonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-((1S,2R)-2-Aminocyclopropyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to active sites and altering enzyme activity. The cyclopropyl ring and amino group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-((1R,2S)-2-Aminocyclopropyl)benzonitrile: The enantiomer of the compound with different stereochemistry.
2-Aminocyclopropylbenzene: Lacks the nitrile group but shares the cyclopropyl and amino functionalities.
Cyclopropylamine derivatives: Compounds with similar cyclopropyl and amino groups but different substituents on the aromatic ring.
Uniqueness
2-((1S,2R)-2-Aminocyclopropyl)benzonitrile is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10N2 |
---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
2-[(1S,2R)-2-aminocyclopropyl]benzonitrile |
InChI |
InChI=1S/C10H10N2/c11-6-7-3-1-2-4-8(7)9-5-10(9)12/h1-4,9-10H,5,12H2/t9-,10+/m0/s1 |
InChI Key |
KMRHLDAWJXRMBA-VHSXEESVSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC=CC=C2C#N |
Canonical SMILES |
C1C(C1N)C2=CC=CC=C2C#N |
Origin of Product |
United States |
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